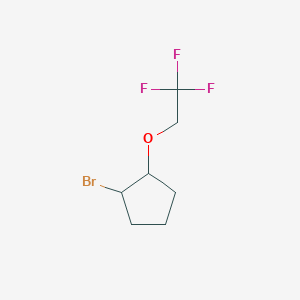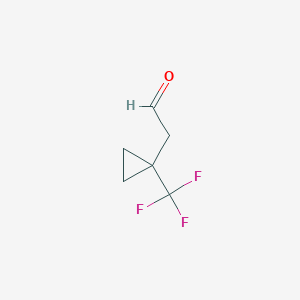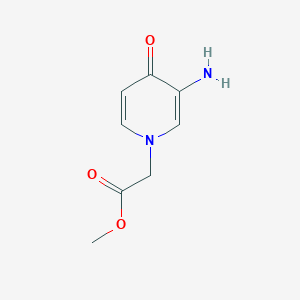
Methyl 2-(3-amino-4-oxo-1,4-dihydropyridin-1-yl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-(3-amino-4-oxo-1,4-dihydropyridin-1-yl)acetate is an organic compound belonging to the class of pyridine derivatives It features a pyridine ring with an amino group at the 3-position and a keto group at the 4-position, along with a methyl ester group at the 2-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(3-amino-4-oxo-1,4-dihydropyridin-1-yl)acetate can be achieved through several synthetic routes. One common method involves the reaction of cyanoacetamide with ethyl acetoacetate in the presence of ammonium acetate, followed by cyclization and esterification . The reaction conditions typically include heating the mixture under reflux and using a suitable solvent such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound with high purity.
化学反応の分析
Types of Reactions
Methyl 2-(3-amino-4-oxo-1,4-dihydropyridin-1-yl)acetate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The keto group can be reduced to form hydroxyl derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of alkylated or acylated derivatives.
科学的研究の応用
Methyl 2-(3-amino-4-oxo-1,4-dihydropyridin-1-yl)acetate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the development of materials with specific electronic and optical properties.
作用機序
The mechanism of action of Methyl 2-(3-amino-4-oxo-1,4-dihydropyridin-1-yl)acetate involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity . Additionally, it can modulate receptor activity by binding to receptor sites and altering signal transduction pathways.
類似化合物との比較
Similar Compounds
Methyl 2-(3-amino-2-oxo-1,2-dihydropyridin-1-yl)acetate: Similar structure but with a different oxidation state at the 2-position.
Methyl 2-(3-amino-4-oxo-1,4-dihydropyrimidin-1-yl)acetate: Contains a pyrimidine ring instead of a pyridine ring.
Uniqueness
Methyl 2-(3-amino-4-oxo-1,4-dihydropyridin-1-yl)acetate is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties
特性
分子式 |
C8H10N2O3 |
|---|---|
分子量 |
182.18 g/mol |
IUPAC名 |
methyl 2-(3-amino-4-oxopyridin-1-yl)acetate |
InChI |
InChI=1S/C8H10N2O3/c1-13-8(12)5-10-3-2-7(11)6(9)4-10/h2-4H,5,9H2,1H3 |
InChIキー |
FWPJXMVJWKAHMU-UHFFFAOYSA-N |
正規SMILES |
COC(=O)CN1C=CC(=O)C(=C1)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



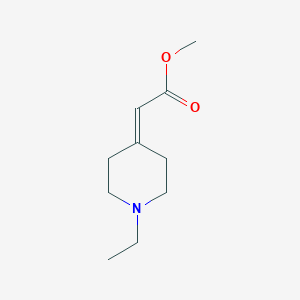
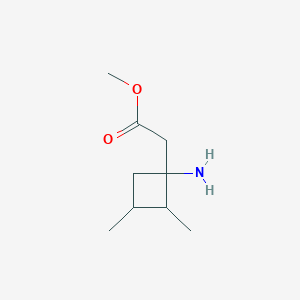
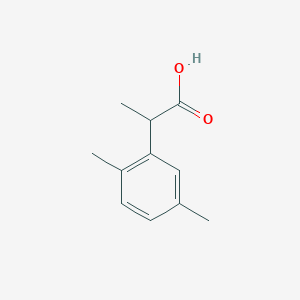


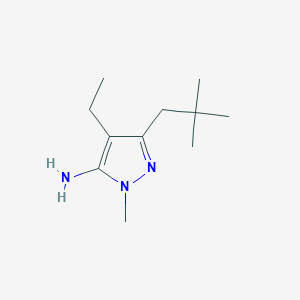
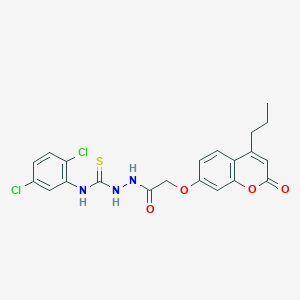
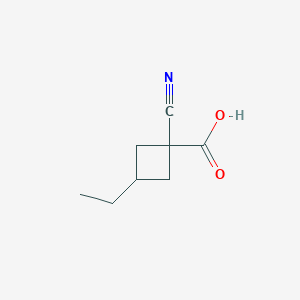
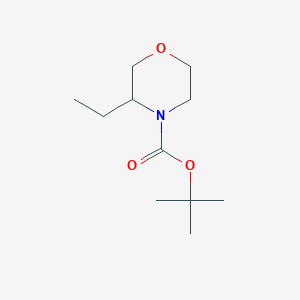
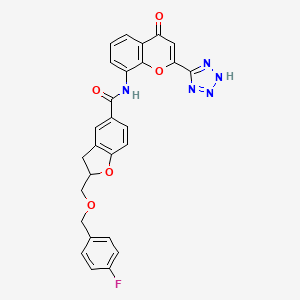
![6-Chloro-2-methylbenzo[D]isothiazol-3(2H)-one 1,1-dioxide](/img/structure/B13061618.png)
